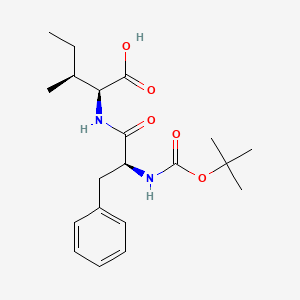

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

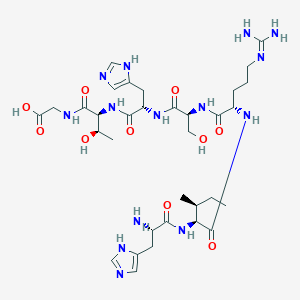

N-(tert-Butoxicarbonil)-L-fenilalanil-L-isoleucina es un compuesto que pertenece a la clase de aminoácidos N-protegidos. Se utiliza comúnmente en la síntesis de péptidos debido a su estabilidad y facilidad de manejo. El grupo tert-butoxicarbonil (Boc) sirve como grupo protector para la función amino, evitando reacciones secundarias no deseadas durante la formación del enlace peptídico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(tert-Butoxicarbonil)-L-fenilalanil-L-isoleucina típicamente implica la protección del grupo amino de L-fenilalanina con el grupo Boc, seguido de la unión con L-isoleucina. El grupo Boc se puede introducir utilizando dicarbonato de di-tert-butilo (Boc2O) en presencia de una base como el hidróxido de sodio o la 4-dimetilaminopiridina (DMAP) en acetonitrilo . La reacción de acoplamiento con L-isoleucina se puede facilitar utilizando reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) o la N-etil-N'-(3-dimetilaminopropil)carbodiimida (EDC) en presencia de un catalizador como el 1-hidroxi-benzotriazol (HOBt) .

Métodos de producción industrial

La producción industrial de N-(tert-Butoxicarbonil)-L-fenilalanil-L-isoleucina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y reactores a gran escala para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar las reacciones secundarias y maximizar la eficiencia de la síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones

N-(tert-Butoxicarbonil)-L-fenilalanil-L-isoleucina experimenta varias reacciones químicas, que incluyen:

Desprotección: El grupo Boc se puede eliminar utilizando ácidos fuertes como el ácido trifluoroacético (TFA) en diclorometano o ácido clorhídrico en metanol.

Reacciones de acoplamiento: Puede participar en la formación de enlaces peptídicos con otros aminoácidos o péptidos utilizando reactivos de acoplamiento como DIC o EDC.

Reactivos y condiciones comunes

Desprotección: TFA en diclorometano, ácido clorhídrico en metanol.

Acoplamiento: DIC o EDC en presencia de HOBt o N-hidroxisuccinimida (NHS).

Principales productos formados

Desprotección: L-fenilalanil-L-isoleucina.

Acoplamiento: Péptidos o polipéptidos extendidos.

Aplicaciones Científicas De Investigación

N-(tert-Butoxicarbonil)-L-fenilalanil-L-isoleucina se utiliza ampliamente en la investigación científica, particularmente en los campos de:

Química: Como bloque de construcción en la síntesis de péptidos y proteínas complejos.

Biología: En el estudio de las interacciones proteína-proteína y las relaciones enzima-sustrato.

Medicina: En el desarrollo de fármacos y agentes terapéuticos basados en péptidos.

Industria: En la producción de péptidos sintéticos para investigación y aplicaciones farmacéuticas.

Mecanismo De Acción

La función principal de N-(tert-Butoxicarbonil)-L-fenilalanil-L-isoleucina es servir como un intermedio protegido en la síntesis de péptidos. El grupo Boc protege la función amino durante las reacciones de acoplamiento, evitando reacciones secundarias no deseadas. Tras la desprotección, el grupo amino libre puede participar en la formación de enlaces peptídicos adicionales, lo que permite la síntesis escalonada de péptidos y proteínas .

Comparación Con Compuestos Similares

Compuestos similares

N-(tert-Butoxicarbonil)-L-fenilalanina: Similar en estructura pero carece de la porción L-isoleucina.

N-(tert-Butoxicarbonil)-L-isoleucina: Similar en estructura pero carece de la porción L-fenilalanina.

N-(tert-Butoxicarbonil)-L-fenilalanil-L-valina: Similar en estructura pero contiene L-valina en lugar de L-isoleucina.

Singularidad

N-(tert-Butoxicarbonil)-L-fenilalanil-L-isoleucina es única debido a su combinación específica de L-fenilalanina y L-isoleucina, lo que la hace adecuada para la síntesis de péptidos que requieren estos aminoácidos particulares. Su estabilidad y facilidad de manejo la convierten en un intermedio valioso en la síntesis de péptidos .

Propiedades

Número CAS |

191398-49-9 |

|---|---|

Fórmula molecular |

C20H30N2O5 |

Peso molecular |

378.5 g/mol |

Nombre IUPAC |

(2S,3S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C20H30N2O5/c1-6-13(2)16(18(24)25)22-17(23)15(12-14-10-8-7-9-11-14)21-19(26)27-20(3,4)5/h7-11,13,15-16H,6,12H2,1-5H3,(H,21,26)(H,22,23)(H,24,25)/t13-,15-,16-/m0/s1 |

Clave InChI |

QFEJSKZCVMUHLW-BPUTZDHNSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

SMILES canónico |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)

![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)

![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)

![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)

![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)

![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)

![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)

![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)